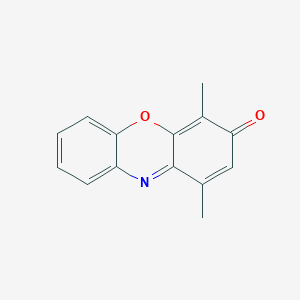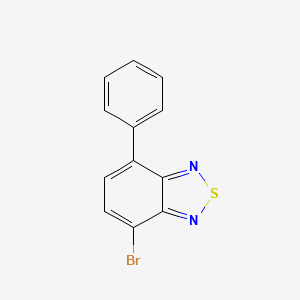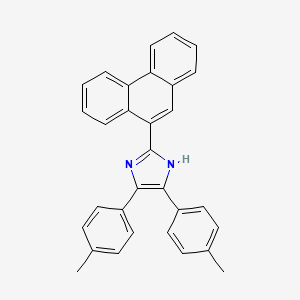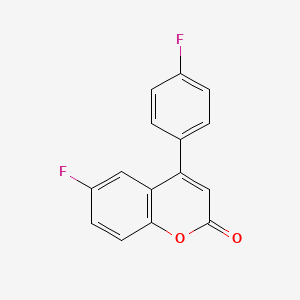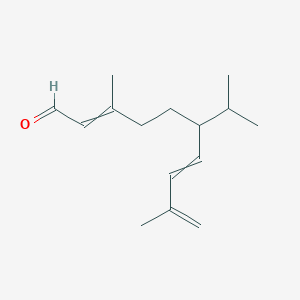
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal involves multiple steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule followed by functional group modifications to achieve the desired structure. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like distillation or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance industry due to its fruity odor and in the production of flavoring agents.
Mecanismo De Acción
The mechanism of action of 3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dimethyl-10-(1-methylethyl)-1-oxaspiro[4.5]deca-3,6-diene
- 2,9-Dimethyl-6-propan-2-yl-1-oxaspiro[4.5]deca-3,9-diene
- 4,8a-Dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene
Uniqueness
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity odor and potential biological activities make it valuable in various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
847043-84-9 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
3,9-dimethyl-6-propan-2-yldeca-2,7,9-trienal |
InChI |
InChI=1S/C15H24O/c1-12(2)6-8-15(13(3)4)9-7-14(5)10-11-16/h6,8,10-11,13,15H,1,7,9H2,2-5H3 |
Clave InChI |
LDDQLEVDKNBZLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCC(=CC=O)C)C=CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


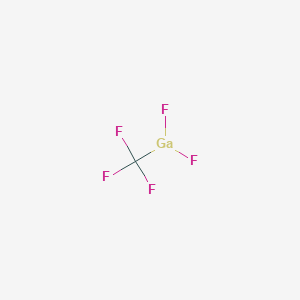
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
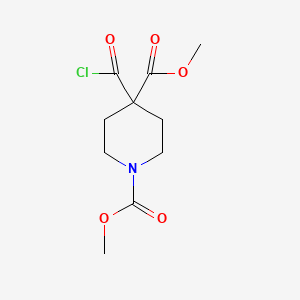
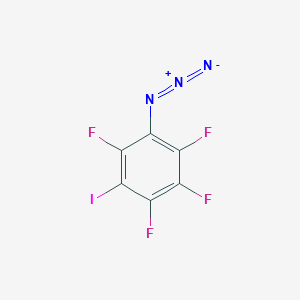
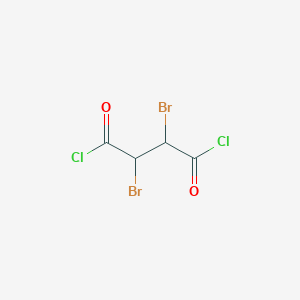

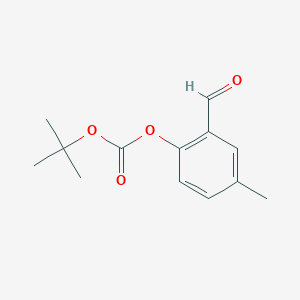
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
